Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]- is a chlorinated derivative of benzoic acid. This compound is characterized by the presence of four chlorine atoms and a dihexylamino carbonyl group attached to the benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the selective chlorination of the benzoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. Techniques such as recrystallization and chromatography are commonly used to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrachlorobenzoic acid, while reduction can produce tetrachlorobenzyl alcohol .
Scientific Research Applications
Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]- is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: Research explores its potential as an antimicrobial agent.
Industry: It is employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]- involves its interaction with molecular targets such as enzymes and proteins. The compound’s chlorinated structure allows it to form strong interactions with these targets, leading to inhibition or modulation of their activity. The dihexylamino carbonyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid: Similar in structure but with a thiazolyl group instead of a dihexylamino group.
2,3,4,5-Tetrachloro-6-cyano-benzoic acid: Contains a cyano group instead of a dihexylamino carbonyl group.
Uniqueness
The uniqueness of benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]- lies in its specific combination of chlorine atoms and the dihexylamino carbonyl group, which imparts distinct chemical properties and biological activities compared to its analogs .
Properties
CAS No. |
67905-38-8 |
---|---|
Molecular Formula |
C20H27Cl4NO3 |
Molecular Weight |
471.2 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-(dihexylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C20H27Cl4NO3/c1-3-5-7-9-11-25(12-10-8-6-4-2)19(26)13-14(20(27)28)16(22)18(24)17(23)15(13)21/h3-12H2,1-2H3,(H,27,28) |
InChI Key |
DOVOIHLVRGFQDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.